Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one
Description
Phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one (CAS: 30835-59-7) is a synthetic organophosphate derivative of the cyclopenta[a]phenanthren-17-one scaffold. Its molecular formula is C₂₁H₂₁O₅P (molar mass: 384.36 g/mol) . The compound features a diethyl phosphate group esterified at the 11-hydroxy position of the fused polycyclic ketone structure. This modification likely influences its solubility, metabolic stability, and biological activity compared to non-phosphorylated analogs. The compound has been studied in the context of carcinogenicity and mutagenicity, with structural analogs serving as key models for understanding structure-activity relationships (SAR) in polycyclic aromatic hydrocarbons (PAHs) .
Properties
CAS No. |
30835-59-7 |
|---|---|
Molecular Formula |
C21H21O5P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
diethyl (17-oxo-15,16-dihydrocyclopenta[a]phenanthren-11-yl) phosphate |
InChI |
InChI=1S/C21H21O5P/c1-3-24-27(23,25-4-2)26-20-13-18-16(11-12-19(18)22)17-10-9-14-7-5-6-8-15(14)21(17)20/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
GHKKPVDTZLCJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C2C(=C3CCC(=O)C3=C1)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Molecular Formula: C21H21O5P
- Molecular Weight: 384.4 g/mol
- IUPAC Name: diethyl (17-oxo-15,16-dihydrocyclopenta[a]phenanthren-11-yl) phosphate
- CAS Number: 30835-59-7
The compound consists of a steroidal cyclopenta[a]phenanthrenone core with a hydroxy group at position 11, which is esterified with diethyl phosphate at the hydroxy site, forming a phosphoric acid diethyl ester linkage.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of the target compound primarily involves the phosphorylation of the hydroxy group on the steroidal moiety using diethyl phosphorochloridate or related phosphorylating agents to yield the diethyl phosphate ester. The key steps are:
- Activation of the hydroxy group on 15,16-dihydro-11-hydroxy-17H-cyclopenta[a]phenanthren-17-one.
- Reaction with a suitable phosphorylating reagent such as diethyl phosphorochloridate or diethyl chlorophosphate.
- Control of reaction conditions to avoid over-phosphorylation or hydrolysis.
- Purification to isolate the pure phosphoric acid diethyl ester derivative.
Specific Preparation Methodologies
Phosphorylation Using Diethyl Phosphorochloridate
- Reagents: 15,16-dihydro-11-hydroxy-17H-cyclopenta[a]phenanthren-17-one, diethyl phosphorochloridate, base (such as pyridine or triethylamine).
- Procedure: The hydroxy steroid is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). A base is added to scavenge the generated hydrochloric acid. Diethyl phosphorochloridate is then added dropwise at low temperature (0 to 5 °C) to control the reaction rate. The mixture is stirred for several hours at ambient temperature.
- Workup: The reaction mixture is quenched with water, extracted, and the organic layer is dried and concentrated.
- Purification: Column chromatography or recrystallization is used to isolate the pure diethyl phosphate ester.
Alternative Phosphorylation via Phosphoric Acid Diesters
- Reagents: The steroidal hydroxy compound and preformed diethyl phosphoric acid derivatives.
- Procedure: Direct esterification under dehydrating conditions using coupling agents (e.g., dicyclohexylcarbodiimide) to facilitate phosphate ester bond formation.
- Reaction Conditions: Mild heating (40–60 °C) in anhydrous solvents with catalytic amounts of acid or base to promote esterification.
- Purification: Similar chromatographic techniques or crystallization to obtain high purity product.
Purification and Characterization
- Purification Methods: Silica gel chromatography is standard, employing gradient elution with mixtures of hexane and ethyl acetate or methanol.
- Characterization: Confirmed by nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.
- Quality Control: High purity is essential for biological or material applications; hence, purification steps are optimized to remove monoesters, unreacted starting materials, and inorganic salts.
Data Table Summarizing Preparation Parameters
| Parameter | Method 1: Diethyl Phosphorochloridate | Method 2: Esterification with Diethyl Phosphoric Acid Derivatives |
|---|---|---|
| Starting Material | 15,16-dihydro-11-hydroxy steroidal ketone | Same |
| Phosphorylating Agent | Diethyl phosphorochloridate | Diethyl phosphoric acid derivatives + coupling agent |
| Solvent | Anhydrous dichloromethane or THF | Anhydrous solvent (e.g., toluene, THF) |
| Base/ Catalyst | Pyridine or triethylamine | Acid or base catalyst, coupling agent (e.g., DCC) |
| Temperature | 0–5 °C initially, then room temperature | 40–60 °C |
| Reaction Time | Several hours (3–6 h) | Several hours (4–8 h) |
| Workup | Aqueous quench, extraction, drying | Similar |
| Purification | Column chromatography, recrystallization | Column chromatography, recrystallization |
| Yield | Moderate to high (60–85%) | Moderate (50–75%) |
| Purity | High (>95%) | High (>90%) |
Research Results and Observations
- The phosphorylation reaction is sensitive to moisture; anhydrous conditions are critical to prevent hydrolysis of the phosphorochloridate reagent and product degradation.
- The choice of base affects the reaction rate and purity; pyridine often acts both as base and solvent, facilitating smoother reactions.
- Reaction temperature control is essential to minimize side reactions such as over-phosphorylation or decomposition.
- Purification by chromatography yields high-purity products suitable for pharmaceutical or biochemical applications.
- Alternative esterification methods using coupling agents provide milder conditions but may require longer reaction times and careful removal of coupling byproducts.
- Analytical data confirm the formation of the diethyl phosphate ester at the 11-hydroxy position without modification of the ketone group at position 17.
Chemical Reactions Analysis
Esterification and Cyclization
-
Phosphoric acid ester formation : The diethyl ester moiety is typically introduced via esterification of phosphoric acid with diethyl alcohol. This step may involve condensation reactions, such as the reaction of phosphoryl chloride with diethyl alcohol in the presence of a base (e.g., pyridine) to form diethyl phosphate intermediates .
-
Coupling with cyclopenta[a]phenanthrene derivatives : The cyclopenta[a]phenanthrene core (15,16-dihydro-11-hydroxy-17H-cyclopenta[a]phenanthren-17-one) is likely linked to the phosphate ester through nucleophilic substitution or condensation. Patents describe analogous processes where hydroxyl groups on steroid backbones react with activated esters or leaving groups to form stable bonds .
Patent-Supported Reaction Conditions
-
Solvents : Reactions often occur in inert solvents like diethyl ether, tetrahydrofuran (THF), or dioxane to stabilize intermediates .
-
Catalysts : Acidic or basic catalysts may facilitate esterification or cyclization steps. For example, tin(II) chloride or other Lewis acids are commonly used in phosphorylation reactions .
Aqueous Hydrolysis
-
Mechanism : Compound A undergoes hydrolysis in the presence of water, releasing diethyl alcohol and forming phosphoric acid linked to the cyclopenta[a]phenanthrene core. This reaction is pH-dependent, proceeding more rapidly under acidic or basic conditions .
-
Kinetics : While exact rates for Compound A are unspecified, analogous diethyl phosphate esters hydrolyze with half-lives ranging from seconds to hours, depending on pH and temperature .
Enzymatic or Biological Interactions
-
Biological stability : The cyclopenta[a]phenanthrene moiety may confer resistance to enzymatic degradation due to its steroidal-like structure, though specific data for Compound A is limited. Similar phosphoric acid esters exhibit interactions with hydroxyapatite, suggesting potential biological applications .
Reactions with Alcohols/Phenols
-
Trans-esterification : Compound A can react with other alcohols or phenols under acidic or basic conditions, replacing diethyl groups with alternative ester moieties. For example, methanol or phenol derivatives may form mixed phosphoric acid esters .
-
Nucleophilic substitution : The ester linkage may participate in substitution reactions with strong nucleophiles (e.g., amines or thiols), though this is less common due to the stability of phosphate esters .
Intramolecular Reactions
-
Cyclization : The cyclopenta[a]phenanthrene framework may enable intramolecular cyclization under specific conditions (e.g., thermal activation), forming cyclic derivatives. This is inferred from analogous steroid derivatives undergoing ring-closing reactions .
Structural and Functional Implications
-
Reactivity : The phosphoric acid ester moiety introduces both hydrolytic instability and potential for functionalization, making Compound A a versatile intermediate in organic synthesis.
-
Biological relevance : While direct data on Compound A is limited, analogous phosphoric acid esters show interactions with hydroxyapatite, suggesting applications in materials science or dental formulations .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Delivery Systems
The compound has been investigated for its potential use in drug formulation and delivery systems. Its esterified structure provides favorable properties for enhancing the solubility and bioavailability of hydrophobic drugs. Studies have shown that phosphoric acid esters can improve the pharmacokinetics of certain medications by facilitating their absorption in biological systems. For instance, the incorporation of such esters in formulations can enhance skin penetration and systemic availability of therapeutic agents .
1.2 Anticancer Activity
Research indicates that derivatives of cyclopenta(a)phenanthrenes exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . These findings position it as a candidate for further development in cancer therapeutics.
Cosmetic Applications
2.1 Emulsifiers and Stabilizers
In cosmetic formulations, phosphoric acid esters are utilized as emulsifiers and stabilizers due to their ability to enhance the texture and stability of creams and lotions. The compound's structure allows it to effectively reduce surface tension between oil and water phases, promoting uniform dispersion of ingredients . This property is crucial for the development of stable topical products that require consistent performance over time.
2.2 Skin Conditioning Agents
The compound has also been studied for its potential as a skin conditioning agent. Its emollient properties help improve skin hydration and barrier function, making it a valuable ingredient in moisturizers and anti-aging products. Studies have demonstrated that formulations containing such esters can lead to enhanced skin feel and improved moisture retention .
Material Science Applications
3.1 Polymer Synthesis
Phosphoric acid esters are increasingly being explored in the field of polymer chemistry. They can serve as monomers or plasticizers in the synthesis of various polymers used in coatings, adhesives, and sealants. The incorporation of these esters can enhance the flexibility, durability, and thermal stability of polymeric materials .
3.2 Biodegradable Plastics
There is ongoing research into using phosphoric acid esters as components in biodegradable plastics. Their incorporation can improve the degradation rate of synthetic polymers while maintaining desirable mechanical properties. This application aligns with global efforts to develop more sustainable materials that minimize environmental impact .
Case Study 1: Anticancer Formulation Development
A recent study focused on optimizing a drug formulation containing the compound for treating breast cancer. The formulation was designed to enhance solubility and bioavailability through the use of phosphoric acid esters as solubilizing agents. In vitro tests demonstrated improved cytotoxicity against MCF-7 cells compared to conventional formulations.
Case Study 2: Cosmetic Cream Stability
In a comparative analysis of various emulsifiers in cosmetic creams, formulations containing phosphoric acid esters exhibited superior stability under accelerated aging conditions. The study highlighted the importance of these esters in maintaining emulsion integrity over time, leading to better consumer satisfaction.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl ester, ester with 15,16-dihydro-11-hydroxy-17H-cyclopenta(a)phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The cyclopenta[a]phenanthren-17-one core is highly versatile, with substitutions at positions 7, 11, 15, 16 , and 17 critically modulating biological activity. Key analogs include:
Key Observations :
- 11-Methyl substitution (Compound VI) is critical for high carcinogenicity and mutagenicity, as removal or replacement (e.g., 11-ethyl or 11-n-butyl) drastically reduces activity .
- Phosphorylation at the 11-hydroxy position (main compound) may alter metabolic activation pathways compared to hydroxyl or methyl analogs, though direct carcinogenicity data are lacking .
- Cyclopentanone addition (Compound 5) reduces mutagenicity by 16% compared to phenanthrene, suggesting steric or electronic effects from the ketone group .
Metabolic Activation and DNA Binding
- Proximate Carcinogens: The 3,4-dihydro-3,4-diol metabolite of Compound VI is the primary mutagenic and DNA-binding species, forming adducts with calf thymus DNA .
- Role of 11-Methyl Group : The 11-methyl group in Compound VI enhances metabolic activation via microsomal enzymes, while its absence (e.g., in 11-hydroxymethyl derivatives) reduces DNA binding and tumorigenicity .
- Phosphate Ester Metabolism : Phosphorylated derivatives like the main compound may undergo enzymatic hydrolysis to release the active 11-hydroxy intermediate, though this remains hypothetical .
Strain-Specific Activity and DNA Repair
- Mouse Strain Sensitivity : Tumor incidence varies by strain (e.g., TO > C57BL > DBA/2), with DBA/2 resistance linked to DNA repair efficiency rather than adduct formation .
- DNA Adduct Persistence : In liver (resistant tissue), adducts are rapidly repaired (half-life: 2.5 days), whereas skin and lung (susceptible tissues) retain adducts longer due to slower repair .
Q & A
Basic Research Questions
Q. What are the core structural features influencing mutagenicity in derivatives of 15,16-dihydrocyclopenta[a]phenanthren-17-one?
- Methodological Approach : Compare mutagenicity data between the parent phenanthrene scaffold and its cyclopentanone-fused derivatives using in vitro assays (e.g., Ames test). For example, the addition of a cyclopentanone substructure (as in 15,16-dihydrocyclopenta[a]phenanthren-17-one) reduced mutagenicity by 16% compared to phenanthrene . Structural modifications, such as methyl or hydroxyl substitutions, can be analyzed using computational modeling (e.g., QSAR) to identify key electronic or steric factors.
Q. How can researchers assess acute toxicity and irritation risks for this compound during laboratory handling?
- Methodological Approach : Follow standardized protocols (e.g., OECD Test Guidelines) for acute oral toxicity (LD50), skin irritation (H315), and eye irritation (H319) testing. Safety data sheets indicate risks of skin/eye irritation and acute toxicity (H302) . Use NIOSH-approved respiratory protection and nitrile gloves to mitigate exposure risks during experiments .
Q. What experimental strategies are recommended for synthesizing oxygenated metabolites of this compound?
- Methodological Approach : Adapt synthetic routes used for analogous compounds, such as introducing hydroxyl groups at positions 11 or 15 via regioselective oxidation. For example, 11-hydroxymethyl and 15-hydroxy derivatives of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one have been synthesized to study metabolic activation pathways .
Advanced Research Questions
Q. How do methyl substituents influence stereospecific epoxidation of dihydrodiol metabolites and their carcinogenic potential?
- Methodological Approach : Compare in vitro metabolism (e.g., liver microsomes) of 15,16-dihydrocyclopenta[a]phenanthren-17-one and its 11-/12-methyl derivatives. The 11-methyl derivative forms anti diol-epoxides linked to carcinogenicity, while the parent compound generates syn diol-epoxides associated with mutagenicity but not tumorigenicity . Use NMR and X-ray crystallography to confirm diol-epoxide conformations.
Q. What mechanisms explain the tumorigenic activity of 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one in murine models?
- Methodological Approach : Conduct dermal carcinogenicity studies in mice (e.g., 91 mg/kg over 38 weeks) to evaluate tumorigenicity . Analyze DNA adduct formation using LC-MS/MS to identify reactive metabolites (e.g., diol-epoxides) binding to guanine residues. Compare results with non-tumorigenic derivatives to isolate structural determinants of carcinogenicity .
Q. How can conflicting data on mutagenicity and carcinogenicity be resolved for structurally related derivatives?
- Methodological Approach : Perform systematic meta-analysis of existing mutagenicity (Ames test) and carcinogenicity (rodent bioassay) datasets. For example, while cyclopentanone-fused derivatives show reduced mutagenicity , specific methyl substitutions may enhance carcinogenicity via alternative metabolic pathways . Validate hypotheses using isogenic cell lines (e.g., CYP450 knockouts) to dissect metabolic activation mechanisms.
Q. What are the ecological risks of this compound given the lack of ecotoxicological data?
- Methodological Approach : Conduct tiered testing per OECD guidelines:
- Acute aquatic toxicity : Use Daphnia magna or Danio rerio models.
- Bioaccumulation potential : Measure log Kow (octanol-water partition coefficient) experimentally, as computational estimates may be unreliable .
- Degradation : Perform OECD 301 biodegradation tests to assess persistence.
Data Contradictions and Gaps
Q. Why do some studies report carcinogenicity for methyl-substituted derivatives while others do not?
- Analysis : Differences in metabolic activation pathways (e.g., anti vs. syn diol-epoxide formation) and species-specific responses (e.g., mouse vs. rat) may explain discrepancies. For example, 11-methyl derivatives form anti diol-epoxides linked to tumorigenicity, whereas unsubstituted analogs do not .
Q. How reliable are computational toxicity predictions given the lack of experimental data for physicochemical properties?
- Analysis : Critical parameters like log Pow and water solubility are often missing , limiting QSAR accuracy. Prioritize experimental determination of these properties using techniques such as shake-flask assays for log Pow and HPLC for solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
